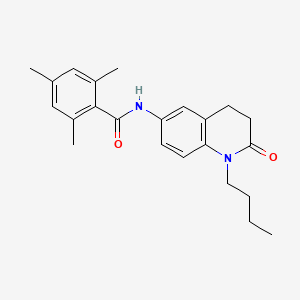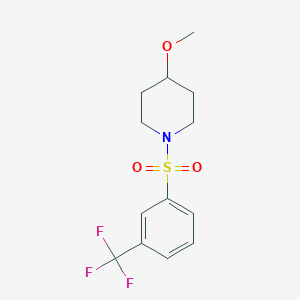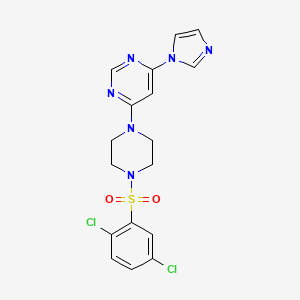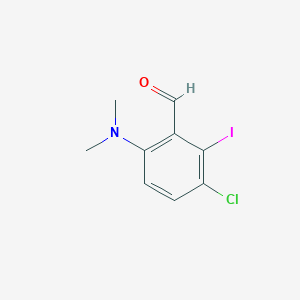![molecular formula C16H17FN2O4S B2505336 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide CAS No. 946322-78-7](/img/structure/B2505336.png)
3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide is not directly mentioned in the provided papers. However, the papers discuss related sulfonamide compounds, which can provide insight into the chemical class and potential properties of the compound . Sulfonamides are known for their antimicrobial properties, as seen in the first paper, where a series of sulfonamides derived from 3-fluoro-4-morpholinoaniline showed good to potent antimicrobial activity . The second paper also discusses sulfonamides, specifically 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were synthesized and tested for cytotoxicity and carbonic anhydrase inhibition .
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of substituted aryl sulfonyl chlorides with an appropriate amine. In the first paper, the precursor compound 3-fluoro-4-morpholinoaniline was synthesized and then reacted with substituted aryl sulfonyl chlorides to yield a series of sulfonamides . Similarly, the second paper describes the synthesis of sulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods suggest that the synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide would likely involve a similar approach, using a substituted sulfonyl chloride and an amine derived from tetrahydrobenzo[c]isoxazole.
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of a sulfonyl group attached to an amine. The papers provided do not give specific details on the molecular structure of 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide, but they do describe the structures of related compounds using spectroscopic data such as IR, NMR, and mass spectrometry . These techniques would also be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of sulfonamides can be influenced by the substituents on the aromatic ring and the nature of the amine. The first paper indicates that the synthesized sulfonamides were tested for antimicrobial activity, suggesting that they may interact with biological targets such as enzymes or receptors . The second paper mentions the inhibition of carbonic anhydrase by the synthesized sulfonamides . These activities imply that the compound of interest may also undergo specific chemical reactions with biological molecules, potentially leading to antimicrobial or enzyme inhibitory effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide, they do report good yields in the synthesis of related compounds, which suggests that these sulfonamides are stable under the reaction conditions used . The presence of a fluorine atom on the aromatic ring could affect the compound's lipophilicity and potentially its biological activity.
Wissenschaftliche Forschungsanwendungen
Sulfonamides, such as "3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide," represent a broad class of compounds with significant implications in medicinal chemistry and environmental science. These compounds are characterized by their sulfonamide group, which plays a crucial role in their biological activity and environmental behavior.
Medicinal Applications: Antimicrobial and Anticancer Properties
Sulfonamides have been extensively studied for their antimicrobial properties, acting as bacteriostatic antibiotics. They are also known for their applications in treating bacterial infections and other conditions caused by microorganisms. Beyond their traditional use as antibiotics, sulfonamides have been investigated for their potential in anticancer therapy. Recent studies have highlighted the role of sulfonamides in inhibiting carbonic anhydrase and tyrosine kinase, indicating their utility in targeting tumor-associated isoforms and exhibiting significant antitumor activity (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Environmental Chemistry: Biodegradation and Polyfluoroalkyl Chemicals
The environmental fate of sulfonamides, including their biodegradation and interaction with other chemicals, is of significant interest. Studies on polyfluoroalkyl chemicals have shown that sulfonamide-containing compounds can undergo biodegradation, leading to the formation of perfluorinated carboxylic acids and sulfonic acids. This process highlights the importance of understanding the environmental behavior of sulfonamides for assessing their impact on ecosystems and human health (Liu & Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)18-16-13-3-1-2-4-14(13)19-23-16/h5-8H,1-4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDYDJGWACHWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)
![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)
![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)
![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)